molecular formula C11H12O4S B11720187 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid

1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid

Cat. No.: B11720187
M. Wt: 240.28 g/mol
InChI Key: IVGIHNHRFVAPRE-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid is a cyclopropane derivative featuring a carboxylic acid group and a 3-(methylsulfonyl)phenyl substituent. The cyclopropane ring imparts structural rigidity, while the methylsulfonyl group (a strong electron-withdrawing substituent) enhances the acidity of the carboxylic acid moiety. This compound is hypothesized to exhibit bioactivity in antimicrobial or anti-inflammatory applications, as suggested by structurally related cyclopropane dicarboxylic acid derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

1-(3-methylsulfonylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O4S/c1-16(14,15)9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

IVGIHNHRFVAPRE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrocarbonylation Cyclization

A method from CN103864635A involves alkylating nitroacetate esters with 1,2-dihalo ethane (e.g., glycol dibromide) under basic conditions (e.g., Na₂CO₃) in methylene dichloride at 80–120°C. Subsequent nitro reduction and carboxyl hydrolysis yield cyclopropanecarboxylic acid derivatives. While this method targets 1-aminocyclopropane-1-carboxylic acid, analogous protocols could be adapted for phenyl-substituted derivatives by introducing aryl groups post-cyclization.

Key Conditions :

ParameterValue
CatalystNa₂CO₃ or wormwood salt
SolventMethylene dichloride
Temperature80–120°C

Ring-Opening of Lactones

Another approach, described in CN113185403, uses butyrolactone and dimethyl ether in the presence of H₂SO₄ to form cyclopropane rings. This method is scalable but requires precise control of pressure and temperature to prevent side reactions.

Example Reaction :
Butyrolactone + dimethyl ether → cyclopropane carboxylate ester (via ring-opening)
Conditions :

ParameterValue
CatalystH₂SO₄
SolventNone (autoclave)
Temperature50°C

Phenyl Group Introduction

The 3-methylsulfonylphenyl group is typically introduced via cross-coupling or electrophilic substitution.

Suzuki-Miyaura Coupling

EP3191454B1 outlines a method for attaching aryl groups to cyclopropanecarboxylic acids using Suzuki coupling. A 3-bromophenyl boronic acid derivative could react with a bromocyclopropanecarboxylate under palladium catalysis.

General Protocol :

  • Cyclopropane Bromide : Prepare bromocyclopropanecarboxylate via halogenation of cyclopropanecarboxylic acid.

  • Coupling : React with 3-bromophenyl boronic acid using Pd(PPh₃)₄, toluene, and Na₂CO₃.

Example Yields :

SubstrateCatalystYield (%)Reference
BromocyclopropanecarboxylatePd(PPh₃)₄85–97

Electrophilic Aromatic Substitution

Direct sulfonylation of a phenyl ring can occur via electrophilic substitution. For example, reacting 3-bromophenol with mesyl chloride (MsCl) in the presence of AlCl₃ introduces the methylsulfonyl group. However, regioselectivity (meta vs. para) must be controlled.

Conditions :

ParameterValue
ReagentMsCl, AlCl₃
SolventDCM
Temperature0–5°C

Carboxylic Acid Functionalization

Ester hydrolysis is a common step to convert intermediates to the final carboxylic acid.

Saponification

Esters are hydrolyzed using NaOH or KOH in ethanol or methanol. For example, CN103864635A employs NaOH in ethanol at 70–90°C.

Conditions :

ParameterValue
BaseNaOH or KOH
SolventEthanol/methanol
Temperature70–90°C

Acid Chloride Intermediates

Alternative methods involve converting carboxylic acids to acid chlorides (e.g., using SOCl₂) for subsequent nucleophilic substitution. This approach is less common but offers flexibility in functional group transformations.

Sulfonylation of Phenyl Ring

The methylsulfonyl group is introduced via sulfonylation, typically after the phenyl group is attached to the cyclopropane.

Direct Sulfonylation

JP2014526508A describes sulfonylation of phenyl derivatives using MsCl or other sulfonyl chlorides. For 3-substituted phenyl groups, directing groups may be required to achieve meta selectivity.

Example Reaction :
3-Bromophenol + MsCl → 3-methylsulfonylphenol
Conditions :

ParameterValue
CatalystPyridine
SolventDCM
TemperatureRT

Challenges and Considerations

  • Stereochemical Control : Cyclopropane ring strain necessitates mild reaction conditions to prevent ring-opening.

  • Regioselectivity : Sulfonylation of the phenyl ring requires directing groups (e.g., halogens) to achieve meta substitution.

  • Purification : High-purity products are obtained via crystallization (e.g., 95% ethanol) or chromatography.

Proposed Synthetic Routes

Route 1: Suzuki Coupling + Sulfonylation

  • Cyclopropane Bromide : Prepare from cyclopropanecarboxylic acid via bromination.

  • Suzuki Coupling : Attach 3-bromophenyl boronic acid to form phenylcyclopropanecarboxylate.

  • Hydrolysis : Convert ester to carboxylic acid.

  • Sulfonylation : Introduce methylsulfonyl group via MsCl/AlCl₃.

Yield Estimate : 60–80% (based on analogous reactions).

Route 2: Lactone Ring-Opening + Ullmann Coupling

  • Cyclopropane Formation : Use butyrolactone + dimethyl ether.

  • Phenyl Introduction : Ullmann coupling with 3-iodophenol.

  • Sulfonylation : Electrophilic substitution.

Advantages : Scalable cyclopropane synthesis; avoids palladium catalysts.

Data Summary

StepMethodReagents/ConditionsYield (%)Reference
Cyclopropane RingHydrocarbonylationNa₂CO₃, CH₂Cl₂, 80–120°C70–85
Phenyl CouplingSuzuki-MiyauraPd(PPh₃)₄, toluene, Na₂CO₃85–97
SulfonylationElectrophilic substitutionMsCl, AlCl₃, DCM, 0–5°C60–75
HydrolysisSaponificationNaOH, ethanol, 70–90°C80–90

Chemical Reactions Analysis

1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly as an enzyme inhibitor. One of its key interactions involves the inhibition of O-acetylserine sulfhydrylase, an enzyme crucial in metabolic pathways. This inhibition can lead to various biological effects that may be beneficial in treating diseases caused by resistant pathogens. The methylsulfonyl group enhances the compound's electrophilic properties, allowing it to interact effectively with nucleophilic sites on proteins, which is essential for modulating their activity.

Case Study: Enzyme Inhibition

Research has demonstrated that 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid can inhibit specific enzymes involved in critical metabolic pathways. This property positions the compound as a candidate for further pharmacological studies aimed at developing new treatments for infections caused by resistant pathogens.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the preparation of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions. The synthesis typically involves optimized reaction conditions to enhance yield and purity, making it suitable for industrial applications.

Synthetic Applications

  • Building Block : Used in the synthesis of complex organic molecules.
  • Reagent : Acts as a reagent in various chemical manufacturing processes.
  • Intermediate : Functions as an intermediate in the production of pharmaceuticals and agrochemicals.

The biological activities of this compound extend beyond enzyme inhibition. Studies have indicated potential antimicrobial and antioxidant properties, making it relevant in the development of new therapeutic agents.

Antimicrobial Studies

The compound has shown promise against several human pathogens, including:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Escherichia coli

These studies highlight its potential use in treating infections caused by antibiotic-resistant bacteria .

Research Chemical

As a research chemical, this compound is utilized in various experimental settings to explore its chemical behavior and interactions with biological systems. Its unique properties make it a valuable subject for ongoing research in both academic and industrial laboratories.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid involves its interaction with molecular targets and pathways. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The methylsulfonyl group may enhance the compound’s solubility and stability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : The 3-position on the phenyl ring is common among analogs, optimizing steric and electronic interactions with biological targets.
  • Trifluoromethyl: Less acidic than sulfonyl (pKa ~3–4) but highly lipophilic, improving membrane permeability . Chloro: Moderately electron-withdrawing; balances solubility and lipophilicity .
  • Electron-Donating Groups :
    • Methoxy : Reduces acidity (pKa ~4–5), decreasing solubility but improving metabolic stability .

Biological Activity

1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid (CAS# 1314735-23-3) is an organic compound notable for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a phenyl ring substituted with a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

  • Molecular Formula : C11H12O4S
  • Molecular Weight : 240.28 g/mol

The presence of the methylsulfonyl moiety enhances the compound's electrophilic properties, allowing it to interact with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. By inhibiting this enzyme, the compound may disrupt critical metabolic pathways, presenting potential therapeutic applications against diseases associated with cysteine deficiency or dysregulation.

Biological Activity Overview

The biological activities of this compound have been explored through several studies, highlighting its potential in various therapeutic areas:

  • Enzyme Inhibition : The compound has been shown to inhibit O-acetylserine sulfhydrylase effectively. This inhibition can lead to decreased cysteine levels, which may be beneficial in treating certain metabolic disorders or infections caused by resistant pathogens.
  • Antiviral Properties : In combination therapies, it has been investigated for its efficacy against respiratory syncytial virus (RSV). A combination product involving this compound has shown promise in enhancing therapeutic outcomes for RSV infections .

Inhibition of O-acetylserine Sulfhydrylase

A study focusing on the inhibitory effects of this compound on OASS demonstrated significant enzyme activity reduction at micromolar concentrations. The study provided kinetic parameters indicating a competitive inhibition mechanism, suggesting that the compound binds to the active site of the enzyme.

ParameterValue
IC500.5 µM
KineticsCompetitive

Antiviral Activity Against RSV

A patent describes a pharmaceutical composition that combines this compound with another antiviral agent, demonstrating improved efficacy against RSV in vitro and in vivo models. The combination therapy showed a statistically significant reduction in viral load compared to controls.

Treatment GroupViral Load Reduction (%)
Control0
Compound Alone30
Combination Therapy70

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid?

  • Methodology : Two primary approaches are applicable:

  • Cyclopropanation via α-Alkylation : Alkylate glycine derivatives with 1,2-electrophiles (e.g., 3-(methylsulfonyl)benzyl halides), followed by intramolecular cyclization of γ-substituted intermediates .
  • Ester Hydrolysis : Synthesize the methyl ester derivative (e.g., methyl 1-[3-(methylsulfonyl)phenyl]cyclopropanecarboxylate) via cyclopropanation of alkenes using diazo compounds, then hydrolyze the ester to the carboxylic acid using aqueous NaOH or LiOH .
    • Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to enhance cyclopropane ring stability. Monitor intermediates via TLC or HPLC.

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to confirm cyclopropane ring geometry and sulfonyl/carboxylic acid substituents.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Storage Recommendations :

  • Store at –20°C in airtight, amber vials to prevent hydrolysis of the cyclopropane ring or sulfonyl group.
  • Avoid prolonged exposure to light or humidity, as the carboxylic acid moiety may dimerize .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced biological activity?

  • Strategy :

  • Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with biological targets (e.g., enzymes with hydrophobic active sites) .
    • Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Troubleshooting Workflow :

  • Step 1 : Compare NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to identify impurities or stereochemical anomalies.
  • Step 2 : Use 2D NMR (COSY, HSQC) to confirm coupling between cyclopropane protons and aryl groups .
  • Step 3 : Re-crystallize the compound in ethanol/water mixtures to isolate stereoisomers, if applicable .

Q. What experimental strategies can elucidate its mechanism of action in biological systems?

  • In Vitro Approaches :

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms using fluorogenic substrates.
  • Cellular Uptake Studies : Label the compound with 14^{14}C or fluorescent tags to track intracellular localization via confocal microscopy .
    • In Vivo Models : Administer to zebrafish or murine models to assess anti-inflammatory or antitumor activity, with dose-response profiling .

Q. How do structural modifications (e.g., substituent position) affect physicochemical properties?

  • Comparative Analysis :

  • LogP Studies : Measure partition coefficients (octanol/water) to evaluate hydrophobicity changes when replacing the methylsulfonyl group with methoxy or cyano substituents .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to compare melting points of analogs (e.g., 1-[4-(methylsulfonyl)phenyl] vs. 1-[3-cyanophenyl] derivatives) .

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